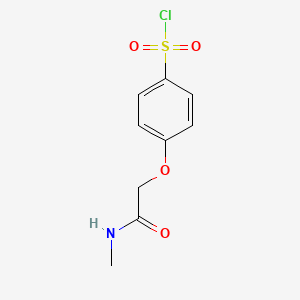

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride

Description

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative characterized by a methylcarbamoylmethoxy substituent at the para position of the aromatic ring.

Synthesis routes for related compounds involve the reaction of sulfonyl chlorides with amines or alcohols under controlled conditions. For example, 4-methylbenzenesulfonamoyl carboxylic acid was synthesized by reacting L-alanine with 4-methylsulfonyl chloride in the presence of sodium carbonate, suggesting analogous methods might apply to this compound .

Properties

IUPAC Name |

4-[2-(methylamino)-2-oxoethoxy]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOFWYBZSCHZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride typically involves the reaction of 4-methylcarbamoylmethoxy-benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{4-Methylcarbamoylmethoxy-benzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:

Reactant Preparation: Ensuring high purity of starting materials.

Reaction Control: Maintaining specific temperatures and reaction times.

Purification: Using techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Organic solvents like dichloromethane or tetrahydrofuran.

Catalysts: Acid or base catalysts to facilitate the reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the modification of biomolecules for studying biological processes.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is utilized in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride with key analogs based on available evidence:

Key Structural and Functional Differences:

- Substituent Effects : The methylcarbamoylmethoxy group in the target compound introduces both carbamate and ether functionalities, enhancing polarity compared to simpler analogs like 4-(Methoxymethyl)benzenesulfonyl chloride. This may improve solubility in polar solvents but reduce stability under acidic/basic conditions .

- Reactivity : Methanesulfonyl chloride (a simpler aliphatic sulfonyl chloride) exhibits higher electrophilicity than aromatic derivatives, enabling faster reactions with nucleophiles. In contrast, aromatic sulfonyl chlorides like 4-Methylsulfonylbenzyl bromide are more stable, favoring controlled substitutions .

- Applications : While 4-Methylsulfonylbenzyl bromide is utilized in cross-coupling reactions (e.g., palladium-catalyzed couplings), benzenesulfonyl chlorides are typically employed in sulfonamide formation for pharmaceuticals .

Notes on Data Limitations and Inferences

Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Properties and reactivity were inferred from structural analogs.

Synthetic Pathways : The synthesis of 4-methylbenzenesulfonamoyl carboxylic acid suggests that the target compound could be synthesized via similar methods, substituting L-alanine with a methylcarbamoylmethoxy-containing nucleophile.

Safety Considerations : Analogous benzenesulfonyl chlorides are classified as corrosive (UN# 3265), implying stringent handling protocols for the target compound .

Biological Activity

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and analgesic properties. The findings are supported by various studies and data tables summarizing key results.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methyl-1-benzenesulfonyl chloride with appropriate carbonyl compounds and amines. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (^1H-NMR) are commonly employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity. The synthesized Schiff bases, derived from this compound, were tested against various bacterial strains, showing varying degrees of effectiveness:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| PV1 | Staphylococcus aureus | Strong |

| PV2 | Escherichia coli | Moderate |

| PV3 | Salmonella typhi | Weak |

| PV4 | Bacillus subtilis | Strong |

| PV5 | Pseudomonas aeruginosa | Moderate |

These results indicate that certain derivatives possess the potential to serve as effective antibacterial agents, particularly against gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, some derivatives also exhibited antifungal activity. For instance, compounds were tested against common fungal strains such as Candida albicans, with results indicating moderate effectiveness. This suggests that further exploration into their antifungal potential is warranted .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of this compound derivatives have been evaluated using in vitro models. The findings revealed that some compounds significantly inhibited pro-inflammatory cytokine production, indicating a promising therapeutic application in inflammatory diseases. Additionally, analgesic properties were assessed through pain models in laboratory animals, showing significant pain relief comparable to standard analgesics .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Case Study 1 : A study on a specific derivative demonstrated a reduction in inflammation markers in a rat model of arthritis, suggesting its utility in treating inflammatory conditions.

- Case Study 2 : Another study focused on the antibacterial efficacy against multi-drug resistant strains of bacteria, where the compound showed promising results that could lead to new antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.